molecular formula C15H23IN2 B133373 N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide CAS No. 147240-99-1

N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

Cat. No. B133373
CAS RN: 147240-99-1
M. Wt: 358.26 g/mol
InChI Key: FHHSUJBNYZMYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, also known as "IPH" or "RTI-55," is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

IPH acts as a potent inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
IPH has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased dopamine release, and enhanced reward-related behavior. IPH has also been shown to produce neurotoxic effects at high doses, including damage to dopaminergic neurons.

Advantages and Limitations for Lab Experiments

IPH has several advantages for use in lab experiments. Its high selectivity for DAT over other monoamine transporters allows for more specific targeting of dopamine regulation. Additionally, its ability to increase extracellular dopamine levels can be useful for studying the role of dopamine in various brain functions and behaviors.
However, there are also limitations to the use of IPH in lab experiments. Its potential neurotoxic effects at high doses can limit its usefulness in certain studies. Additionally, the high potency of IPH can make it difficult to control dosing and avoid potential confounding effects.

Future Directions

There are several future directions for research on IPH. One area of interest is the potential use of IPH as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the potential neurotoxic effects of IPH and to develop strategies for mitigating these effects. Finally, the development of more selective and less potent DAT inhibitors could provide new tools for studying dopamine regulation in the brain.

Synthesis Methods

The synthesis of IPH involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). This compound is then reacted with iodine and hydrochloric acid to form N-(2-(iodophenyl)ethyl)-N-methyl-3,4-methylenedioxyamphetamine (IMDMA). Finally, IMDMA is reacted with pyrrolidine to form IPH.

Scientific Research Applications

IPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have high affinity for the dopamine transporter (DAT), which plays a critical role in regulating dopamine levels in the brain. IPH has also been shown to have high selectivity for DAT over other monoamine transporters, making it a useful tool for studying the role of DAT in dopamine regulation.

properties

CAS RN

147240-99-1

Product Name

N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

Molecular Formula

C15H23IN2

Molecular Weight

358.26 g/mol

IUPAC Name

2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide

InChI

InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H

InChI Key

FHHSUJBNYZMYEI-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br

Canonical SMILES

CN(CCC1=CC=C(C=C1)I)CCN2CCCC2

synonyms

N-(2-(4-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
N-(2-(p-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
N-IEMP-ethylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.